molecular formula C10H15NO3 B2799400 2-(2-(4-Aminophenoxy)ethoxy)ethanol CAS No. 18790-82-4

2-(2-(4-Aminophenoxy)ethoxy)ethanol

Cat. No.: B2799400
CAS No.: 18790-82-4
M. Wt: 197.234
InChI Key: CJGYVGZZQMVWBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(4-Aminophenoxy)ethoxy)ethanol is an organic compound with the molecular formula C10H15NO3. It is known for its applications in various fields, including polymer chemistry and materials science. This compound is characterized by the presence of an aminophenoxy group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Aminophenoxy)ethoxy)ethanol typically involves the reaction of 4-aminophenol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Reaction of 4-aminophenol with ethylene oxide: This step involves the nucleophilic attack of the amino group on the ethylene oxide, leading to the formation of the intermediate product.

    Purification: The intermediate product is purified using techniques such as recrystallization or column chromatography to obtain the final compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Aminophenoxy)ethoxy)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The aminophenoxy group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2-(4-Aminophenoxy)ethoxy)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(4-Aminophenoxy)ethoxy)ethanol involves its interaction with specific molecular targets. The aminophenoxy group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(4-Aminophenoxy)ethoxy)ethoxyethanol: This compound has an additional ethoxy group, which may alter its chemical properties and applications.

    4-Aminophenol: A simpler compound that serves as a precursor in the synthesis of 2-(2-(4-Aminophenoxy)ethoxy)ethanol.

    2-(4-Aminophenoxy)ethanol: Lacks one ethoxy group compared to this compound, resulting in different reactivity and applications.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical properties. The presence of both aminophenoxy and ethoxy groups allows for versatile chemical reactions and applications in various fields.

Properties

IUPAC Name

2-[2-(4-aminophenoxy)ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c11-9-1-3-10(4-2-9)14-8-7-13-6-5-12/h1-4,12H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGYVGZZQMVWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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